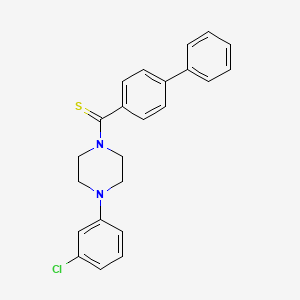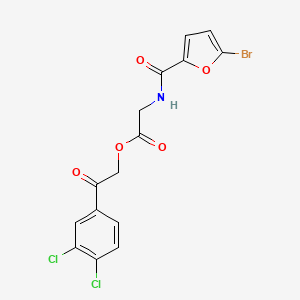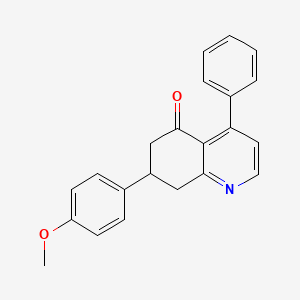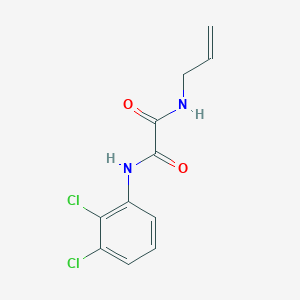![molecular formula C17H15N3OS B4762594 2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4762594.png)
2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide
Vue d'ensemble
Description
2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide, also known as compound 1, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamide derivatives and has a molecular weight of 365.45 g/mol.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide 1 has shown promising results as an anti-proliferative agent against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.
In inflammation research, 2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide 1 has been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
In neurodegenerative disorder research, 2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide 1 has been studied for its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and reduce the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide 1 is not fully understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways in cells. For example, in cancer cells, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammatory cells, it has been shown to inhibit the NF-kappaB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neuronal cells, it has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in cells. In cancer cells, it has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. In neuronal cells, it has been shown to protect against oxidative stress and reduce the production of amyloid-beta peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide 1 in lab experiments is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a drug. Another advantage is its relatively simple synthesis method, which makes it accessible for researchers.
One of the limitations of using 2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide 1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further studied before it can be developed into a drug.
Orientations Futures
There are several future directions for research on 2-cyano-3-[4-(methylthio)phenyl]-N-(2-pyridinylmethyl)acrylamide 1. One direction is to further study its mechanism of action and identify the specific signaling pathways it modulates. Another direction is to study its potential as a combination therapy with other drugs in cancer treatment. Additionally, further research is needed to determine its toxicity and pharmacokinetics in vivo. Finally, research can be conducted to optimize its synthesis method and improve its solubility in water.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-methylsulfanylphenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-22-16-7-5-13(6-8-16)10-14(11-18)17(21)20-12-15-4-2-3-9-19-15/h2-10H,12H2,1H3,(H,20,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLIIUCACPRABR-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[4-(methylsulfanyl)phenyl]-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4762523.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4762524.png)




![2-{[5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762565.png)
![5-(2-fluorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4762572.png)

![1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4762575.png)
![2-(1-(4-methylbenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4762587.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4762592.png)
